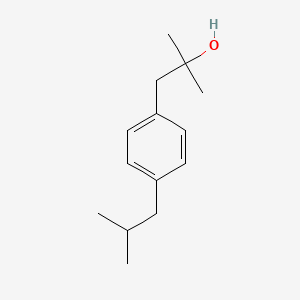

1-(4-iso-Butylphenyl)-2-methyl-2-propanol

説明

1-(4-iso-Butylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a 2-methyl-2-propanol (tert-butanol) backbone substituted with a 4-iso-butylphenyl group at the 1-position. This aromatic tertiary alcohol combines the steric and electronic effects of the bulky iso-butylphenyl group with the reactivity of a tertiary alcohol.

特性

IUPAC Name |

2-methyl-1-[4-(2-methylpropyl)phenyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-11(2)9-12-5-7-13(8-6-12)10-14(3,4)15/h5-8,11,15H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLARIRLWGIKZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol typically involves the reduction of 1-(4-iso-Butylphenyl)-2-methyl-2-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature to achieve high conversion rates.

化学反応の分析

Types of Reactions: 1-(4-iso-Butylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-iso-Butylphenyl)-2-methyl-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products:

Oxidation: 1-(4-iso-Butylphenyl)-2-methyl-2-propanone.

Reduction: Various secondary alcohols or hydrocarbons.

Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

1-(4-iso-Butylphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: The compound is utilized in the production of fine chemicals and as a solvent in various industrial processes.

作用機序

The mechanism of action of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with active sites of enzymes.

類似化合物との比較

Structural Analogs with Aromatic Substitutions

(a) 1-(4-Chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3)

- Structure : Chlorine replaces the iso-butyl group at the para position.

- Molecular weight: 184.66 g/mol (vs. ~206.3 g/mol for the iso-butyl variant, estimated from analogs). Spectral Data: The ¹H-NMR of the chlorophenyl analog shows aromatic protons at δ 7.79–7.77 ppm (doublet, J = 8.15 Hz), similar to iso-butylphenyl derivatives (e.g., δ 7.26–7.24 ppm in compound 12a) .

(b) 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)

- Structure : A primary alcohol with a methyl-substituted phenyl group.

- Key Differences: Primary vs. Lower steric hindrance may enhance solubility in polar solvents compared to the bulky iso-butylphenyl variant .

(c) 1-(4-Vinylphenyl)-2-methyl-2-propanol

- Structure : Vinyl group replaces iso-butyl.

- Molecular formula: C₁₂H₁₆O (same as iso-butyl variant if iso-butyl is C₄H₉) .

Functional Group Variants

(a) 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-one (11a)

- Structure : Ketone replaces the alcohol group.

- Key Differences :

(b) 5-(4-Benzylpiperidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-ol (10d)

- Structure: Incorporates a piperidinyl-pentanol chain.

- Key Differences :

Physicochemical Properties

Reactivity and Functional Tests

- Lucas Test: The target compound, as a tertiary alcohol, reacts immediately with Lucas reagent (ZnCl₂/HCl), producing cloudiness within seconds.

- Oxidation : Tertiary alcohols resist oxidation under mild conditions, unlike primary/secondary analogs.

生物活性

1-(4-iso-Butylphenyl)-2-methyl-2-propanol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial activity, cytotoxic effects, and its mechanisms of action. The information is derived from diverse sources to ensure a comprehensive understanding.

Chemical Structure and Properties

1-(4-iso-Butylphenyl)-2-methyl-2-propanol possesses a unique structure that contributes to its biological activity. The compound features an iso-butyl group attached to a phenolic ring, which enhances its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various phenolic compounds, including those similar to 1-(4-iso-Butylphenyl)-2-methyl-2-propanol. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against a range of pathogens.

Table 1: Antimicrobial Activity of Related Phenolic Compounds

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| 1-(4-iso-Butylphenyl)-2-methyl-2-propanol | TBD | TBD |

| Butyl Cinnamate | 626.62 | 672.83 |

| Ethyl Cinnamate | 726.36 | 789.19 |

Note: TBD indicates that specific MIC values for 1-(4-iso-Butylphenyl)-2-methyl-2-propanol were not available in the reviewed literature.

The biological activity of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol is thought to be linked to its interaction with cellular components. Studies suggest that similar compounds may disrupt cell membranes by interacting with ergosterol, a key component in fungal cell membranes, leading to increased permeability and cell death .

Cytotoxic Effects

Research on related phenolic compounds indicates potential cytotoxic effects on human cancer cell lines. For instance, certain derivatives have shown significant cytotoxicity at varying concentrations, suggesting that structural modifications can enhance or diminish biological activity.

Table 2: Cytotoxicity of Related Compounds

| Compound | IC50 (µM) against Cancer Cells |

|---|---|

| 1-(4-iso-Butylphenyl)-2-methyl-2-propanol | TBD |

| Propyl Phenol | 150 |

| Butyl Phenol | 200 |

Note: IC50 values for 1-(4-iso-Butylphenyl)-2-methyl-2-propanol are not available.

Case Studies

A notable case study examined the effects of phenolic compounds on various bacterial strains and their resistance profiles. The study found that increasing the carbon chain length in related compounds improved their antimicrobial efficacy, suggesting that similar modifications could be beneficial for enhancing the activity of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。